molecular formula C29H47BrO3Si2 B12293007 (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane

(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane

Cat. No.: B12293007
M. Wt: 579.8 g/mol
InChI Key: WENVCHJJGVORAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes multiple functional groups, such as benzyloxy, bromoethoxy, and tert-butyldimethylsilyl, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the benzyloxy intermediate, followed by the introduction of the bromoethoxy group. The final step involves the addition of the tert-butyldimethylsilyl group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.

    Substitution: The bromo group can be substituted with nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while substitution of the bromo group with sodium azide may produce azido derivatives.

Scientific Research Applications

®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or drug precursor.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The benzyloxy group may interact with enzymes or receptors, while the bromoethoxy group can undergo substitution reactions to form active intermediates. The tert-butyldimethylsilyl group provides steric protection, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-chloroethoxy)(tert-butyl)dimethylsilane
  • ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-iodoethoxy)(tert-butyl)dimethylsilane)

Uniqueness

Compared to similar compounds, ®-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the bromo group, in particular, allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47BrO3Si2/c1-28(2,3)34(7,8)32-19-18-25-20-24(27(21-30)33-35(9,10)29(4,5)6)16-17-26(25)31-22-23-14-12-11-13-15-23/h11-17,20,27H,18-19,21-22H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENVCHJJGVORAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47BrO3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.